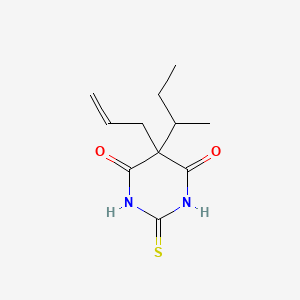

Allyl sec-butyl thiobarbituric acid

Übersicht

Beschreibung

Allyl sec-butyl thiobarbituric acid: is a derivative of barbituric acid, known for its sedative and hypnotic properties. It is a heterocyclic compound that contains sulfur, making it a thiobarbiturate. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of allyl sec-butyl thiobarbituric acid typically involves the reaction of thiobarbituric acid with allyl and sec-butyl groups. The process begins with the preparation of thiobarbituric acid, which is synthesized by reacting thiourea with malonic acid in the presence of a strong acid. The resulting thiobarbituric acid is then alkylated with allyl bromide and sec-butyl bromide under basic conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Allyl sec-butyl thiobarbituric acid can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the allyl or sec-butyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiobarbituric acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Allyl sec-butyl thiobarbituric acid is used as a building block in organic synthesis. Its unique structure allows for the formation of complex heterocyclic compounds, which are valuable in medicinal chemistry .

Biology: In biological research, this compound is used to study the effects of barbiturates on the central nervous system. It serves as a model compound to understand the pharmacological properties of barbiturates .

Medicine: this compound has sedative and hypnotic effects, making it useful in the development of anesthetic agents. It is also studied for its potential anticonvulsant and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and as a reagent in chemical synthesis .

Wirkmechanismus

Allyl sec-butyl thiobarbituric acid exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the duration of chloride ion channel opening, leading to prolonged hyperpolarization of the postsynaptic neuron. This results in sedative and hypnotic effects .

Vergleich Mit ähnlichen Verbindungen

Thiobutabarbital: Another thiobarbiturate with similar sedative and hypnotic properties.

Butalbital: A barbiturate used for its muscle-relaxing and anti-anxiety properties.

Talbutal: A barbiturate with a short to intermediate duration of action.

Uniqueness: Allyl sec-butyl thiobarbituric acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both allyl and sec-butyl groups provides a balance between lipophilicity and hydrophilicity, enhancing its bioavailability and efficacy compared to other barbiturates .

Biologische Aktivität

Allyl sec-butyl thiobarbituric acid (ASBT) is a derivative of barbituric acid, known for its sedative and hypnotic properties. This compound has garnered attention in both pharmacological research and industrial applications due to its unique chemical structure and biological activity. This article delves into the biological activity of ASBT, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

ASBT is classified as a thiobarbiturate, characterized by the presence of a sulfur atom in its structure. Its synthesis typically involves the alkylation of thiobarbituric acid with allyl and sec-butyl groups, resulting in a compound that exhibits distinct pharmacological properties compared to other barbiturates .

The primary mechanism through which ASBT exerts its biological effects is by modulating gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). ASBT enhances GABA's inhibitory effects by increasing the duration of chloride ion channel opening, leading to prolonged hyperpolarization of postsynaptic neurons. This action results in sedative and hypnotic effects, making ASBT a candidate for use in anesthetic agents .

Biological Activity

1. Sedative and Hypnotic Effects:

ASBT has been shown to produce significant sedative effects in animal models. Research indicates that it can effectively reduce anxiety levels and induce sleep, similar to traditional barbiturates but with potentially fewer side effects .

2. Anticonvulsant Properties:

Studies suggest that ASBT may also exhibit anticonvulsant properties. Its ability to modulate GABAergic activity could be beneficial in managing seizure disorders. However, further research is necessary to establish its efficacy and safety profile in clinical settings .

3. Anti-inflammatory Effects:

Emerging research indicates that ASBT may possess anti-inflammatory properties, which could be useful in treating conditions characterized by excessive inflammation. The precise mechanisms remain under investigation, but initial findings are promising .

Case Studies and Research Findings

Several studies have explored the biological activity of ASBT:

- Study on Sedation: A study conducted on rodents demonstrated that ASBT significantly reduced locomotor activity, indicating sedative effects comparable to those of phenobarbital. The study measured the duration of sleep induced by ASBT and found it to be dose-dependent .

- Anticonvulsant Research: In a controlled trial involving induced seizures in animal models, ASBT was administered prior to seizure induction. Results showed a marked reduction in seizure frequency and duration, suggesting potential as an anticonvulsant agent .

- Anti-inflammatory Activity: A recent study investigated the anti-inflammatory effects of ASBT using lipopolysaccharide (LPS)-induced inflammation models. The compound demonstrated a significant reduction in pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory diseases .

Comparative Analysis

To better understand the unique properties of ASBT, it is useful to compare it with other barbiturates:

| Compound | Sedative Effect | Anticonvulsant Effect | Unique Features |

|---|---|---|---|

| This compound | Moderate | Yes | Thiobarbiturate with sulfur |

| Phenobarbital | High | Yes | Long-acting barbiturate |

| Butalbital | Moderate | Yes | Shorter duration than phenobarbital |

| Talbutal | High | No | Short-acting barbiturate |

Eigenschaften

IUPAC Name |

5-butan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOXVMRWVAFFEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1(C(=O)NC(=S)NC1=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943242 | |

| Record name | 5-(Butan-2-yl)-4,6-dihydroxy-5-(prop-2-en-1-yl)pyrimidine-2(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-58-1 | |

| Record name | Dihydro-5-(1-methylpropyl)-5-(2-propen-1-yl)-2-thioxo-4,6(1H,5H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barbituric acid, 5-allyl-5-sec-butyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Butan-2-yl)-4,6-dihydroxy-5-(prop-2-en-1-yl)pyrimidine-2(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.